NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE
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Overview
Description
NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, an imidazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the imidazole and thiazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The thiazole ring is usually formed through the reaction of α-haloketones with thiourea . The final compound is obtained by coupling these intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives .
Scientific Research Applications
NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antibacterial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antibacterial and antifungal effects.
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring and are known for their antimicrobial properties.
Uniqueness
NN4-TRIMETHYL-2-{2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}-13-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of both imidazole and thiazole rings, which provides a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N,N,4-trimethyl-2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-8-10(11(20)17(2)3)22-12(15-8)16-9(19)7-21-13-14-5-6-18(13)4/h5-6H,7H2,1-4H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLGWDURZLABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NC=CN2C)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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